molecular formula C17H30N2O4 B2718373 2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane CAS No. 1433194-62-7

2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane

Cat. No.: B2718373
CAS No.: 1433194-62-7
M. Wt: 326.437
InChI Key: KLDVWTLOJCCOFZ-UHFFFAOYSA-N
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Description

2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[44]nonane is a compound that features a spirocyclic structure with two nitrogen atoms and tert-butyloxycarbonyl (Boc) protecting groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane typically involves the protection of amino groups using tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction conditions often include the use of solvents such as methanol or tetrahydrofuran (THF) and bases like sodium carbonate or sodium t-butoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc groups yields the free amine form of the compound .

Scientific Research Applications

2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane involves its ability to act as a protecting group for amino functionalities. The Boc groups provide stability to the compound during various synthetic transformations and can be selectively removed under mild conditions .

Properties

IUPAC Name

ditert-butyl 2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O4/c1-15(2,3)22-13(20)18-9-7-17(11-18)8-10-19(12-17)14(21)23-16(4,5)6/h7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDVWTLOJCCOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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